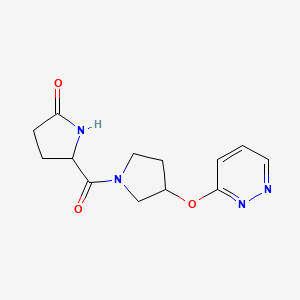

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c18-11-4-3-10(15-11)13(19)17-7-5-9(8-17)20-12-2-1-6-14-16-12/h1-2,6,9-10H,3-5,7-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFLQDXZHQWCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of Pyrrolidine-2-one Core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.

Attachment of Pyridazin-3-yloxy Group: This step involves the nucleophilic substitution reaction where pyridazin-3-ol reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

化学反应分析

Types of Reactions

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or reduced forms of the pyrrolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

科学研究应用

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

作用机制

The mechanism of action of 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

相似化合物的比较

Structural Analogues of Pyrrolidin-2-one Derivatives

Table 1: Structural and Functional Comparison

Pharmacological and Chemical Properties

- Anti-Alzheimer's Activity : The target compound lacks direct pharmacological data in the provided evidence. However, structurally related compounds like 10b (from ) exhibit potent acetylcholinesterase inhibition (comparable to donepezil), suggesting that the pyrrolidin-2-one scaffold is critical for targeting neurological enzymes.

- Chiral Separation : Unlike simpler derivatives (e.g., 7 and 8 in ), the target compound’s pyridazine-pyrrolidine linkage introduces additional steric and electronic complexity, which may influence its enantiomeric resolution in chromatographic studies.

- Synthetic Accessibility: The target compound’s synthesis (as in ) involves coupling pyridazin-3-yloxy-pyrrolidine with activated pyrrolidin-2-one precursors. This contrasts with the Mitsunobu or nucleophilic substitution reactions used for benzylated analogues in .

生物活性

5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a pyridazin-3-yloxy group and a carbonyl moiety, which may influence its biological activities. The structural formula can be represented as follows:

This unique structure allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .

Anti-inflammatory Effects

Research has highlighted the potential anti-inflammatory properties of pyrrolidine derivatives. In particular, compounds that share structural similarities with this compound have demonstrated efficacy in inhibiting pro-inflammatory cytokines like TNFα and IL-6 in cell models .

Case Studies

- Case Study on Enzyme Inhibition : A study evaluating the inhibition of cyclooxygenase (COX) enzymes by pyrrolidine derivatives found that modifications to the pyrrolidine structure significantly enhanced inhibitory potency, suggesting that similar modifications could enhance the activity of this compound against COX enzymes .

- Anti-cancer Activity : Another investigation into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines, indicating that this compound may also exhibit anti-cancer properties through apoptosis induction .

Research Findings Summary

常见问题

Q. Example data :

| Modification Type | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Parent compound | 0.12 | 8 |

| Pro-drug (silyl) | 1.5 | 25 |

| Cyclodextrin complex | 3.2 | 35 |

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : Confirms regiochemistry of the pyrrolidine and pyridazine rings (e.g., H/C NMR for carbonyl and ether linkages) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities .

- X-ray powder diffraction (XRPD) : Resolves crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Advanced: How can researchers resolve contradictions in reported mechanisms of action (e.g., DPP-4 inhibition vs. antiplatelet activity)?

Answer:

- Target profiling : Use enzymatic assays (e.g., DPP-4 inhibition IC₅₀) alongside platelet aggregation tests to compare potency across systems .

- Computational docking : Predict binding affinities to DPP-4 vs. platelet receptors (e.g., P2Y₁₂) to identify off-target interactions .

- In vivo cross-validation : Compare effects in diabetic (DPP-4-dependent) and thrombosis (platelet-dependent) animal models .

Q. Example findings :

| Assay Type | Target IC₅₀ (nM) | Observed Activity |

|---|---|---|

| DPP-4 inhibition | 120 | Moderate |

| Platelet aggregation | 450 | Weak |

Basic: What in vitro assays are recommended for initial evaluation of bioactivity?

Answer:

- Enzyme inhibition assays : Measure DPP-4 activity using fluorogenic substrates (e.g., Gly-Pro-AMC) .

- Cellular models : Test anti-inflammatory effects in LPS-stimulated macrophages (IL-6/TNF-α suppression) .

- Cytotoxicity screening : Use HepG2 or HEK293 cells to assess safety margins (CC₅₀ > 50 µM) .

Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis of pyrrolidin-2-one derivatives?

Answer:

- Chiral catalysts : Employ palladium or ruthenium complexes for stereoselective cyclization (e.g., >90% ee achieved with Ru-BINAP systems) .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to resolve racemic intermediates during acylation steps .

- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiopure products .

Basic: How do researchers validate the stability of this compound under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 37°C over 24 hours .

- Plasma stability assays : Monitor compound integrity in human or animal plasma using LC-MS .

- Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H₂O₂) to identify vulnerable functional groups .

Advanced: What computational tools predict the ADMET profile of this compound?

Answer:

- QSAR models : Use platforms like Schrödinger or MOE to estimate logP, CYP450 interactions, and hERG channel liability .

- Molecular dynamics simulations : Analyze binding kinetics to serum albumin for plasma protein binding predictions .

- In silico toxicity : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。